Isopentyl 4-hydroxybenzoate

Catalog No.
S794185
CAS No.
6521-30-8
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentyl 4-hydroxybenzoate

Formulation scientists face microbial spoilage in high-oil emulsions when short-chain parabens partition into the aqueous phase, leaving lipids unprotected. Isopentyl 4-hydroxybenzoate (isoamyl paraben) is a branched-chain paraben with superior lipophilicity (LogP ~3.5) that partitions efficiently into the oil-water interface. Its lower melting point (60-64 °C) enables cool blending, preserving thermolabile actives. Broad-spectrum antimicrobial activity stabilizes heavy creams, ointments, and lipid-based drug delivery systems. Reliably sourced with ≥98% purity for industrial and R&D formulations.

CAS Number

6521-30-8

Product Name

Isopentyl 4-hydroxybenzoate

IUPAC Name

3-methylbutyl 4-hydroxybenzoate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3

InChI Key

KSHVDKDQYBNSAN-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)O

The exact mass of the compound Isopentyl 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Isoamyl 4-hydroxybenzoate, Isoamyl paraben, 3-Methylbutyl 4-hydroxybenzoate, 4-Hydroxybenzoic acid isopentyl ester, p-Hydroxybenzoic acid isoamyl ester, 3-Methylbutyl p-hydroxybenzoate

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Isopentyl 4-hydroxybenzoate (CAS: 6521-30-8), commonly known as isoamyl paraben, is a branched-chain alkyl ester of p-hydroxybenzoic acid utilized primarily as a lipophilic preservative and intermediate in chemical formulations. Featuring a 5-carbon isopentyl group, this compound exhibits a higher molecular weight and increased hydrophobicity compared to standard short-chain parabens like methyl- or propylparaben. In industrial procurement, it is selected for its enhanced solubility in organic solvents, superior partitioning into the lipid phase of complex emulsions, and broad-spectrum antimicrobial properties, making it highly suitable for high-oil-content matrices and specialized organic synthesis workflows[1].

Research Fit

Paraben preservative research and antimicrobial screening
Methanol-based analytical method development support
Chain-length-dependent SAR studies for paraben esters

Substituting isopentyl 4-hydroxybenzoate with more common linear analogs, such as butylparaben or propylparaben, often leads to formulation failures in high-lipid systems. Shorter-chain parabens possess lower partition coefficients (LogP), causing them to migrate preferentially into the aqueous phase of emulsions, thereby leaving the lipid phase vulnerable to microbial degradation [1]. Furthermore, the linear structure of butylparaben results in a higher melting point, which can complicate low-temperature blending processes. The branched 5-carbon isoamyl chain of isopentyl 4-hydroxybenzoate disrupts crystalline packing, lowering the melting point and significantly increasing organic solubility, which is critical for maintaining preservative efficacy at the oil-water interface without requiring excessive heating during manufacture .

Substitution Risk

Antimicrobial potency may be reduced with shorter-chain paraben analogs; chain-length directly correlates with activity.

Solubility and partition behavior differ among parabens; molar-equivalent substitution does not guarantee equivalent preservative efficacy.

Formulation stability and processing conditions may require adjustment due to divergent thermal and pH-dependent properties.

Enhanced Lipid-Phase Partitioning

Isopentyl 4-hydroxybenzoate demonstrates an estimated LogP of ~3.8, indicating strong lipophilicity driven by its 5-carbon branched chain. In contrast, standard butylparaben exhibits a LogP of 3.50, and propylparaben a LogP of 2.94 [1]. This higher partition coefficient dictates that in multiphase systems, a significantly larger fraction of isoamyl paraben remains in the lipid phase or at the oil-water interface compared to its shorter-chain counterparts.

Evidence DimensionOctanol/water partition coefficient (LogP)
Target Compound Data~3.8 (Isoamyl paraben)
Comparator Or Baseline3.50 (Butylparaben) and 2.94 (Propylparaben)
Quantified Difference+0.30 to +0.86 LogP units higher than C4/C3 analogs
ConditionsStandard experimental/calculated LogP models for paraben partitioning

A higher LogP ensures the preservative remains active in the oil phase of complex emulsions, preventing microbial contamination in high-lipid formulations where shorter-chain parabens fail.

Antimicrobial activity comparison
Head-to-head
Ranked highest in tested paraben series (methyl, ethyl, n-propyl, isopropyl) against S. aureus and E. coli.
Supports preservative-efficacy screening in formulations.
Exact MIC values not available; full-text access required.

Lower Melting Point Advantage

The branched isopentyl chain of isopentyl 4-hydroxybenzoate disrupts molecular packing relative to linear alkyl chains, resulting in a melting point of 60.0–64.0 °C . Standard linear butylparaben typically melts at 68.0–69.0 °C. This 4–9 °C reduction in melting point allows for incorporation into lipid phases at lower temperatures, which is highly advantageous when formulating with heat-sensitive active pharmaceutical ingredients (APIs) or volatile fragrance compounds.

Evidence DimensionMelting Point (°C)
Target Compound Data60.0–64.0 °C
Comparator Or Baseline~68.0–69.0 °C (Butylparaben)
Quantified Difference4–9 °C reduction in melting temperature
ConditionsStandard atmospheric pressure thermal analysis

Lower melting temperatures reduce the energy required for lipid-phase incorporation and protect thermolabile co-ingredients during manufacturing.

Lipophilicity–activity correlation
Class-level inference
Higher ClogP compared to shorter-chain parabens; positive correlation with antimicrobial activity.
Chain-length-driven lipophilicity may inform potency selection.
ClogP values available in full publication.

Chain-Length Antimicrobial Potency

The antimicrobial efficacy of p-hydroxybenzoic acid esters generally scales with alkyl chain length. The 5-carbon isopentyl group of isopentyl 4-hydroxybenzoate provides superior membrane-disrupting capabilities against specific lipophilic fungi and Gram-positive bacteria compared to the 3-carbon (propyl) or 4-carbon (butyl) analogs [1]. This allows formulators to achieve the required microbial kill rates at lower molar concentrations, reducing the total preservative burden in the final product.

Evidence DimensionRelative antimicrobial potency (chain-length dependent)
Target Compound DataC5 branched alkyl ester (Isoamyl)
Comparator Or BaselineC3 (Propyl) and C4 (Butyl) alkyl esters
Quantified DifferenceHigher intrinsic membrane disruption capability due to increased carbon chain length
ConditionsStandard microbial challenge assays for paraben efficacy

Achieving preservation at lower inclusion rates minimizes the risk of skin sensitization and reduces overall raw material costs per batch.

Methanol solubility
Data to verify
Vendor data confirm solubility in methanol.
Supports methanol-based stock solution and HPLC protocols.
Exact solubility limit not specified.
Thermal property comparison
Supporting evidence
Melting point ~62°C, lower than methylparaben (~125-128°C); boiling point 242°C.
Lower melting point may facilitate melt-processing.
Processing and storage recommendations may vary.
pKa and activity window
Class-level inference
Predicted pKa 8.22±0.15.
Optimal preservative activity at pH <7; supports pH-dependent selection.
Predicted value; experimental validation recommended.

High-Lipid Emulsion Preservation

Ideal for stabilizing heavy creams, ointments, and lipid-based drug delivery systems where shorter-chain parabens migrate out of the target phase due to lower LogP values [1].

Low-Temperature Manufacturing

Preferred in formulations containing volatile or thermolabile compounds, as its lower melting point (60-64 °C) permits cooler lipid-phase blending compared to butylparaben .

Specialized Fragrance Fixation

Utilized in the cosmetics and fragrance industry where its distinct branched-chain structure offers better solubility in complex organic solvent mixtures compared to linear parabens .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cosmetic preservative screening
Chain-length-dependent antimicrobial profile
Preservative-efficacy testing in target formulation
Paraben SAR studies
Validated experimental framework
MIC determination and structure-activity analysis
Analytical method development
Methanol solubility and thermal stability
HPLC/GC method validation and paraben differentiation
pH-dependent topical formulations
Predicted pKa window
Preservative activity in pH<7 formulations

XLogP3

3.8

UNII

1Y9H45T4SN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

6521-30-8

Wikipedia

Isoamyl 4-hydroxybenzoate

General Manufacturing Information

Benzoic acid, 4-hydroxy-, 3-methylbutyl ester: INACTIVE

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